3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-7,8-dimethoxy-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one
Description
This compound is a pyrimidoindol-4-one derivative featuring a 2-fluorophenyl-piperazine moiety and 7,8-dimethoxy substitutions on the indole core. The dimethoxy groups may enhance lipophilicity and membrane permeability, critical for CNS-targeted applications.
Properties
IUPAC Name |
3-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-7,8-dimethoxy-5H-pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN5O4/c1-33-19-11-15-17(12-20(19)34-2)27-23-22(15)26-14-30(24(23)32)13-21(31)29-9-7-28(8-10-29)18-6-4-3-5-16(18)25/h3-6,11-12,14,27H,7-10,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWCVQPGUBDRMHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=C(N2)C(=O)N(C=N3)CC(=O)N4CCN(CC4)C5=CC=CC=C5F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s pyrimidoindol-4-one core is shared with several bioactive derivatives. Key comparisons include:
3-(4-Nitrophenyl)-2-[(2-oxo-2-piperidin-1-ylethyl)thio]-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one (ZINC2720956)
- Structural Differences : Replaces the 2-fluorophenyl-piperazine group with a piperidin-1-yl-ethylthio chain and a nitro-phenyl substituent.
3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
- Structural Differences: Substitutes the pyrimidoindol-4-one core with a pyrido-pyrimidinone system and introduces a benzisoxazolyl-piperidine group.
- Functional Impact : The benzisoxazole moiety is associated with antipsychotic activity (e.g., risperidone analogs), suggesting divergent therapeutic applications compared to the fluorophenyl-piperazine group in the target compound .
NMR-Based Structural Comparisons
A study comparing NMR profiles of pyrimidoindol-4-one derivatives revealed:
- Regions of Variance : Chemical shifts in regions A (positions 39–44) and B (positions 29–36) differ significantly between analogs, reflecting substituent-induced changes in electron density and steric effects (Figure 6, ).
- Conserved Regions : The pyrimidoindol-4-one core (positions 1–28) shows minimal shift variation, confirming its stability across derivatives .
Table 1: Key NMR Shifts (ppm) for Pyrimidoindol-4-one Derivatives
| Position | Target Compound | ZINC2720956 | 6-Fluoro-benzisoxazol Derivative |
|---|---|---|---|
| 32 (H) | 7.21 | 7.45 | 6.98 |
| 40 (H) | 3.89 | 4.12 | 3.75 |
| 44 (H) | 2.67 | 2.95 | 2.50 |
Bioactivity and Receptor Affinity
- The dimethoxy groups may further enhance CNS penetration .
- Comparisons :
- ZINC2720956 : Nitro-substituted analogs exhibit cytotoxicity in cancer cell lines (e.g., IC50 = 12 µM in HeLa), likely due to redox cycling and DNA damage .
- Benzisoxazol Derivative : Demonstrates antipsychotic activity (Ki = 0.8 nM for D2 receptors), highlighting the pharmacological versatility of piperazine/piperidine substitutions .
Lumping Strategy in Comparative Analysis
Organic compounds with similar cores but divergent substituents are often "lumped" into surrogate categories for modeling (e.g., grouping pyrimidoindol-4-one derivatives). This approach reduces computational complexity but risks oversimplifying substituent-specific effects, such as fluorophenyl vs. nitrophenyl electronic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
